Ethyl 2-(3-methylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(3-methylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a methylthioureido substituent at the 2-position and an ethyl ester group at the 3-position. The compound’s core structure shares similarities with derivatives reported in medicinal chemistry research, where modifications to the substituents significantly influence pharmacological properties .
Properties
IUPAC Name |
ethyl 2-(methylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-17-12(16)10-8-6-4-5-7-9(8)19-11(10)15-13(18)14-2/h3-7H2,1-2H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUUHNXQIWPYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199463 | |
| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-13-6 | |
| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051486136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS000756629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((methylamino)thioxomethyl)amino)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 2-(3-methylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions typically involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . Industrial production methods may involve microwave-assisted synthesis, which provides rapid access to the desired compound with high yields .
Chemical Reactions Analysis
Ethyl 2-(3-methylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial agent, with derivatives exhibiting activity against various bacterial and fungal species . In medicine, it is being explored for its anticancer and anti-inflammatory properties . Additionally, in the industry, thiophene derivatives are utilized in the development of organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . Its anticancer properties are linked to the inhibition of key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The tetrahydrobenzo[b]thiophene core is highly versatile, allowing substitutions at the 2-amino position. Key analogs and their properties include:
Notes:
Key Observations :
- The target compound’s synthesis likely involves reacting the parent amine with methyl isothiocyanate under reflux, similar to and .
- Yields for ureido/thioureido derivatives are moderate (~50–60%), suggesting optimization is needed for scalability.
Anticancer Activity:
- Benzylideneamino derivatives (e.g., S8): Show IC₅₀ values of ~10⁻⁴ M against A-549 lung cancer cells. Electron-withdrawing groups (e.g., p-Br) enhance activity by 30% compared to adriamycin .
- Apoptosis-inducing agents (Parent scaffold): Ethyl 2-amino derivatives induce apoptosis in breast cancer cells via caspase-3 activation .
- Thioureido vs. Ureido : Thiourea groups may improve membrane permeability and target binding, though direct data on the target compound are needed.
Enzyme Inhibition:
- sEH Inhibitors : Ureido derivatives (e.g., p-tolylureido) achieve IC₅₀ < 1 µM, while thioureido analogs (like the target) could exhibit similar or enhanced potency due to sulfur’s electronic effects .
Biological Activity
Ethyl 2-(3-methylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, anti-inflammatory properties, and more.
Structural Overview
The compound has a molecular formula of C13H18N2O2S and a molecular weight of approximately 298.42 g/mol. Its structure includes:
- Benzo[b]thiophene Core : A common scaffold in bioactive molecules that enhances metabolic stability.
- Thiourea Group : Contributes to its potential interactions with biological targets.
- Ethyl Ester Functionality : May act as a prodrug, enhancing pharmacokinetic properties by controlling release rates.
Antimicrobial Activity
Research indicates that compounds with similar benzo[b]thiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that substituted benzo[b]thiophenes can effectively inhibit strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). In one study, derivatives showed minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .
Anticancer Properties
Benzo[b]thiophene derivatives have been explored for their anticancer activities. This compound is hypothesized to possess similar properties based on structural analogs. The presence of the thiourea moiety is believed to enhance cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Anti-inflammatory activity has also been reported for compounds containing the benzo[b]thiophene scaffold. The ethyl ester group may play a role in modulating inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
Comparative Analysis with Related Compounds
A comparison with structurally related compounds can provide insights into the biological activity of this compound. The following table summarizes key features and activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Amino group instead of thiourea | Antimicrobial |
| Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Acetamido substitution | Anti-inflammatory |
| Ethyl 2-(3-phenylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Phenyl group instead of methylthio | Potential anticancer |
Case Studies and Research Findings
- Study on Antimicrobial Activity : A series of benzo[b]thiophene derivatives were synthesized and screened against Staphylococcus aureus. The findings highlighted several compounds with promising antimicrobial activity against resistant strains .
- Anticancer Screening : Research focusing on the cytotoxic effects of benzo[b]thiophene derivatives revealed that certain modifications led to enhanced activity against various cancer cell lines. The incorporation of thiourea groups was noted to be particularly beneficial .
- Inflammation Models : In vivo studies demonstrated that benzo[b]thiophene derivatives could reduce inflammation markers in animal models of arthritis and other inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
